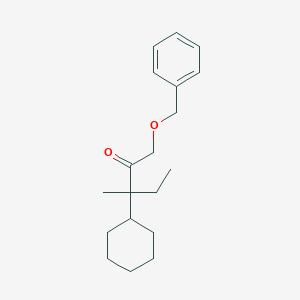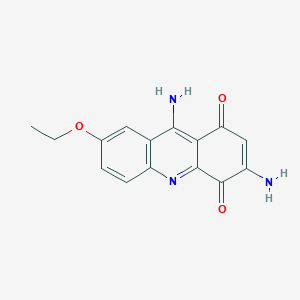
3,9-Diamino-7-ethoxyacridine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-diamino-7-ethoxyacridine-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with ethoxy-substituted aromatic aldehydes, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,9-Diamino-7-ethoxyacridine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,9-diamino-7-ethoxyacridine-1,4-dione is used as a precursor for synthesizing more complex acridine derivatives, which are valuable in organic synthesis and material science .
Biology: This compound has shown potential in biological studies due to its ability to intercalate with DNA, making it useful in studying DNA-protein interactions and as a fluorescent probe .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their antimicrobial and anticancer properties. These derivatives can inhibit the growth of various pathogens and cancer cells .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of 3,9-diamino-7-ethoxyacridine-1,4-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound targets the DNA double helix, inserting itself between the base pairs and causing structural distortions .
Comparison with Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antiseptic properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness: 3,9-Diamino-7-ethoxyacridine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 7-position and amino groups at the 3 and 9 positions contribute to its unique reactivity and interaction with biological molecules .
Properties
CAS No. |
850345-88-9 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3,9-diamino-7-ethoxyacridine-1,4-dione |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-7-3-4-10-8(5-7)13(17)12-11(19)6-9(16)15(20)14(12)18-10/h3-6H,2,16H2,1H3,(H2,17,18) |
InChI Key |
AQTIDKPWTFWSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C3C(=C2N)C(=O)C=C(C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)
![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)
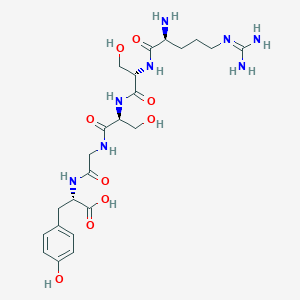
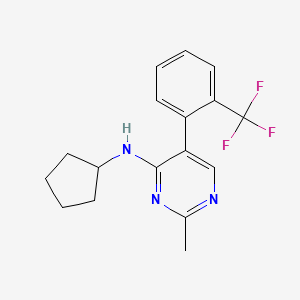
![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)
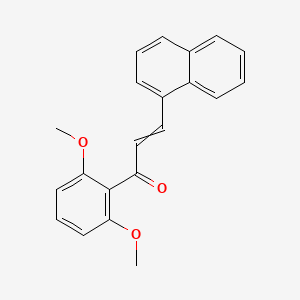
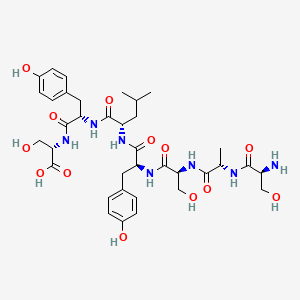
![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
